4'-Methoxy-3,5-bis(trifluoromethyl)-1,1'-biphenyl
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Overview
Description
4’-Methoxy-3,5-bis(trifluoromethyl)-1,1’-biphenyl is an organic compound characterized by the presence of methoxy and trifluoromethyl groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy-3,5-bis(trifluoromethyl)-1,1’-biphenyl typically involves the reaction of 4-methoxy-2-(trifluoromethyl)benzaldehyde with appropriate reagents under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4’-Methoxy-3,5-bis(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy or amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the biphenyl core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce nitro, sulfonyl, or halogen groups.
Scientific Research Applications
4’-Methoxy-3,5-bis(trifluoromethyl)-1,1’-biphenyl has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4’-Methoxy-3,5-bis(trifluoromethyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
4-(Trifluoromethoxy)benzaldehyde: An aromatic aldehyde with similar trifluoromethyl and methoxy groups.
(Trifluoromethoxy)benzene: An aryl trifluoromethyl ether with comparable electronic properties.
Uniqueness: 4’-Methoxy-3,5-bis(trifluoromethyl)-1,1’-biphenyl stands out due to the combination of methoxy and trifluoromethyl groups on a biphenyl scaffold. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and pharmaceuticals.
Properties
CAS No. |
460743-63-9 |
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Molecular Formula |
C15H10F6O |
Molecular Weight |
320.23 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H10F6O/c1-22-13-4-2-9(3-5-13)10-6-11(14(16,17)18)8-12(7-10)15(19,20)21/h2-8H,1H3 |
InChI Key |
HORDSPRRKRPSIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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